3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid
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Overview
Description
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid is an organic compound known for its unique chemical structure and properties It is a derivative of phenol and is characterized by the presence of tert-butyl groups, which contribute to its stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid typically involves the condensation reaction of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents. One common method includes the reaction with methyl-2-{N-(2′-aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligands . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and ligands for catalysis.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes. The specific pathways involved depend on the compound’s structure and the context of its application.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of 3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid.
2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: A related compound with similar structural features.
Butylated phenol derivatives: Compounds with antioxidant properties similar to this compound.
Uniqueness
This compound is unique due to its specific combination of tert-butyl groups and phenolic structure, which confer stability and reactivity
Biological Activity
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid is a synthetic organic compound recognized for its significant antioxidant properties . The compound's structure includes a phenolic group, which is crucial for its biological activity, particularly in neutralizing free radicals and mitigating oxidative stress in various biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H22O4, with a molecular weight of 278.34 g/mol. Its structural features include bulky tert-butyl groups that enhance stability through steric hindrance and a hydroxyl group that contributes to its antioxidant capacity.
The primary mechanism by which this compound exerts its biological effects is through the donation of hydrogen atoms from its phenolic group. This action neutralizes free radicals, thus preventing oxidative damage to cellular components such as lipids, proteins, and DNA. The antioxidant activity is essential in various applications, including:
- Food preservation : Protecting food products from oxidative spoilage.
- Polymer stabilization : Enhancing the longevity and performance of polymer materials.
- Pharmaceuticals : Potential use in formulations aimed at reducing oxidative stress-related diseases.
Biological Activity and Applications
Recent studies have highlighted the compound's effectiveness in various biological contexts:
- Antioxidant Activity : Research indicates that the compound can significantly reduce oxidative stress markers in cell cultures and animal models .
- Cell Protection : In vitro studies show that it protects cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in diseases characterized by oxidative damage .
- Metabolism Studies : A rat metabolism study identified fenozan acid as a urinary biomarker for exposure to similar compounds, indicating that metabolites of this compound may be used to assess human exposure levels .
Case Study 1: Antioxidant Efficacy in Cell Cultures
A study conducted on human liver cell lines demonstrated that treatment with this compound resulted in a significant decrease in reactive oxygen species (ROS) levels compared to untreated controls. The antioxidant enzyme activities (e.g., superoxide dismutase and catalase) were also elevated, supporting the compound's role in enhancing cellular defense mechanisms against oxidative stress.
Case Study 2: Application in Polymer Stabilization
In industrial applications, the compound has been tested as an additive in polymer formulations. Results showed that it effectively inhibited thermal degradation and oxidation during processing and storage, leading to improved product stability and longevity .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid | C15H22O3 | Lacks oxo group; used similarly as an antioxidant |
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | C27H46O3 | Long-chain ester derivative; enhances solubility in non-polar solvents |
3-(3,5-Di-tert-butyl-2-hydroxyphenyl)propionic acid | C15H22O3 | Variation in hydroxy position; may exhibit different biological activities |
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-2-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C17H24O4/c1-16(2,3)11-7-10(8-13(18)15(20)21)14(19)12(9-11)17(4,5)6/h7,9,19H,8H2,1-6H3,(H,20,21) |
InChI Key |
LWHPQUGUMWJYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC(=O)C(=O)O |
Origin of Product |
United States |
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